Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

描述

Hexafluoroacetone deuterate (deuterated aqueous hexafluoroacetone, HFAD) is a deuterated NMR solvent useful in NMR-based research and analyses.

作用机制

Deuterated Water

Target of Action: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium . The primary targets of deuterated water are the metabolic processes in the body .

Mode of Action: Deuterated water interacts with the body’s metabolic processes. The deuterium in the water forms stronger bonds than hydrogen, which can increase the biological half-life and metabolic stability of drugs .

Biochemical Pathways: Deuterated water can affect various biochemical pathways. For instance, it can lead to metabolic shunting, which can decrease exposure to toxic metabolites or increase exposure to active metabolites .

Pharmacokinetics: The ADME properties of deuterated water are similar to those of regular water. Due to the stronger deuterium-carbon bonds, drugs developed with deuterated water can have better pharmacokinetic or toxicological properties .

Result of Action: The use of deuterated water can lead to an improvement in the metabolic stability of drugs and a reduction in toxicity .

Action Environment: Environmental factors such as temperature and pressure can influence the deuteration process .

1,1,1,3,3,3-Hexafluoropropan-2-one

Target of Action: 1,1,1,3,3,3-Hexafluoropropan-2-one is a solution-phase peptide chemistry solvent . It targets chemical reactions, particularly Friedel–Crafts-type reactions .

Mode of Action: This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of certain cycloaddition reactions .

Biochemical Pathways: 1,1,1,3,3,3-Hexafluoropropan-2-one can affect various biochemical pathways. For instance, it can catalyze the epoxidation of certain compounds .

Pharmacokinetics:Result of Action: The use of 1,1,1,3,3,3-Hexafluoropropan-2-one can lead to an increase in the efficiency of certain chemical reactions .

Action Environment: Environmental factors such as temperature and pressure can influence the action of 1,1,1,3,3,3-Hexafluoropropan-2-one .

生化分析

Biochemical Properties

Deuterated water has been found to cause a variety of morphological and physiological changes in cells and organisms . It is incorporated into nonessential amino acids through transamination and other intermediary pathways, and these deuterated amino acids are then synthesized into new proteins . On the other hand, 1,1,1,3,3,3-hexafluoropropan-2-one is a solution-phase peptide chemistry solvent that facilitates Friedel–Crafts-type reactions .

Cellular Effects

Deuterated water has been observed to affect fundamental processes such as cell division or energy metabolism . In contrast, 1,1,1,3,3,3-hexafluoropropan-2-one is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Molecular Mechanism

The mechanism of action of deuterated water involves its incorporation into nonessential amino acids, which are then synthesized into new proteins . The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-one involves its role as a solvent that facilitates Friedel–Crafts-type reactions .

Temporal Effects in Laboratory Settings

The effects of deuterated water on cells and organisms can change over time . Similarly, the effects of 1,1,1,3,3,3-hexafluoropropan-2-one can also vary depending on the duration of exposure .

Metabolic Pathways

Deuterated water is involved in the metabolic pathways of nonessential amino acids

生物活性

Deuterated water (D₂O) and 1,1,1,3,3,3-hexafluoropropan-2-one (commonly known as hexafluoroacetone or HFA) are two compounds that have garnered attention in biochemical research due to their unique properties. When combined, they form a specialized compound that exhibits distinctive biological activities. This article aims to explore the biological activity of deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one by examining its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Properties of Deuterated Water and Hexafluoroacetone

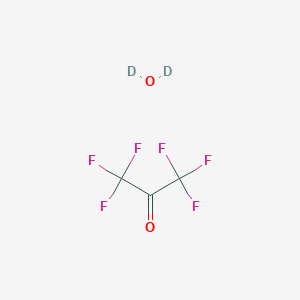

Deuterated Water (D₂O):

- Chemical Structure: D₂O is a form of water where hydrogen atoms are replaced by deuterium isotopes.

- Biological Effects: D₂O has been shown to influence cellular metabolism and can affect living organisms at multiple levels, including cellular function and organ systems .

Hexafluoroacetone (HFA):

- Chemical Structure: HFA is a fluorinated ketone characterized by the presence of six fluorine atoms.

- Reactivity: The fluorination significantly alters its polarity and reactivity compared to non-fluorinated ketones. HFA is known to disrupt hydrogen bonds in proteins and enzymes, which can affect their functions.

Mechanisms of Biological Activity

The biological activity of the compound "deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one" primarily arises from the combined effects of D₂O and HFA on biological systems:

- Protein Interactions: HFA's ability to disrupt hydrogen bonds makes it useful in biochemical applications. It can influence protein folding and enzymatic activity by altering the stability of protein structures.

- Solvation Effects: Studies indicate that D₂O can enhance solvation effects and binding affinities with biomolecules. This property is particularly relevant in nuclear magnetic resonance (NMR) spectroscopy where D₂O serves as a solvent that stabilizes certain signals.

Case Studies and Research Findings

Several studies have investigated the biological implications of deuterated water and hexafluoroacetone:

Case Study 1: Anticancer Applications

A study utilized deuterium magnetic resonance imaging (dMRI) to track the distribution of D₂O in tumor tissues during anticancer therapies. Results indicated that D₂O could effectively visualize tumor responses to treatments like radiotherapy and chemotherapy . The accumulation of deuterium in tumor xenografts was notably higher compared to surrounding tissues.

Case Study 2: Metabolic Effects

Research into deuterium-depleted water (DDW) has shown that reducing deuterium levels can inhibit cancer cell growth and alter metabolic pathways. DDW has demonstrated potential in enhancing memory retention in animal models and regulating lipid metabolism . This highlights the broader implications of deuterium isotopes in metabolic regulation.

Data Tables

| Compound | Biological Activity | Mechanism |

|---|---|---|

| D₂O | Alters cellular metabolism | Solvent isotope effects influencing biochemical pathways |

| HFA | Disrupts protein interactions | Alters hydrogen bonding in proteins and enzymes |

科学研究应用

Chemistry

- Reagent in Organic Synthesis : HFIP is frequently used as a solvent and reagent in organic synthesis due to its ability to stabilize cationic intermediates and facilitate reactions such as C–H activation .

- Deuteration Studies : Deuterated compounds are essential in studying reaction mechanisms through isotope effects. D₂O is commonly used in NMR spectroscopy to provide insights into molecular interactions and dynamics .

| Application | Compound | Description |

|---|---|---|

| Organic Synthesis | HFIP | Used as a solvent for reactions involving C–H activation. |

| Isotope Labeling | D₂O | Utilized in NMR studies to trace molecular pathways. |

Biology

- Enzyme Mechanism Studies : Deuterated water is employed to investigate enzyme kinetics and mechanisms. The kinetic isotope effect allows researchers to differentiate between reaction pathways based on the presence of deuterium .

- Drug Metabolism : Deuterated analogs of pharmaceuticals can improve the pharmacokinetic profiles of drugs by altering their metabolism and excretion rates. This application is crucial in drug development .

| Application | Compound | Description |

|---|---|---|

| Enzyme Studies | D₂O | Assists in understanding enzymatic processes through kinetic studies. |

| Drug Development | Deuterated Compounds | Enhances drug properties by modifying metabolic pathways. |

Medicine

- Pharmaceutical Synthesis : HFIP is used in the synthesis of various pharmaceuticals, including anesthetics like sevoflurane. Its properties facilitate complex organic transformations necessary for drug development.

- Medical Imaging : Deuterated compounds are being explored for use in imaging techniques such as MRI due to their unique spectral signatures .

| Application | Compound | Description |

|---|---|---|

| Anesthetic Production | HFIP | Integral in synthesizing inhalation anesthetics. |

| Imaging Techniques | D₂O | Potential use in MRI for enhanced imaging contrast. |

Industry

- Polymer Production : HFIP is utilized in creating fluorinated polymers that have applications in coatings and advanced materials due to their chemical resistance and stability .

- Solvent Applications : Both D₂O and HFIP serve as solvents in various industrial processes, enhancing solubility and reactivity of compounds used in manufacturing .

| Application | Compound | Description |

|---|---|---|

| Polymer Synthesis | HFIP | Used for producing advanced fluorinated polymers. |

| Industrial Solvents | D₂O & HFIP | Enhances solubility and reactivity in manufacturing processes. |

Late-Stage Deuteration of Carboxylic Acids

A recent study demonstrated the use of deuterated HFIP as a solvent for the late-stage β-C(sp³)–H deuteration of carboxylic acids. The research highlighted how using deuterated solvents can enhance the efficiency of catalytic processes while minimizing side reactions . This method offers significant advantages for synthesizing labeled compounds used in drug discovery.

Enzyme Kinetics Using D₂O

Another study focused on using D₂O to explore enzyme kinetics by analyzing the reaction rates of various enzymes under different isotopic conditions. The findings illustrated that deuterium substitution could significantly affect reaction velocities, providing insights into enzyme mechanisms .

属性

IUPAC Name |

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBNOKIGWWEWCN-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584208 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-81-6 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72301-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。